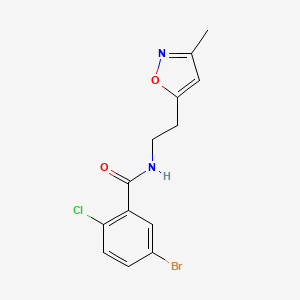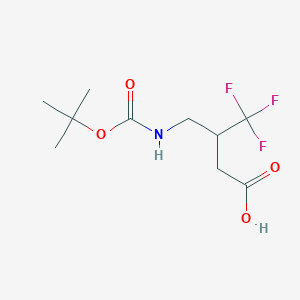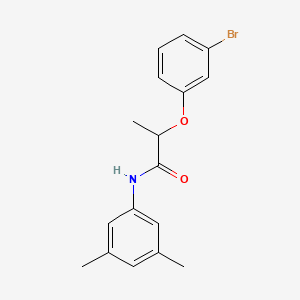
Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This process, known as the Gewald reaction, results in the formation of aminothiophene derivatives . Another common method for synthesizing thiophene derivatives is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” would be a more complex version of this basic thiophene structure, with additional functional groups attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be used as starting materials in reactions with substituted methanethiols for the construction of a broad range of substituted 3-hydroxythiophenes . The specific reactions that “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” would be influenced by its specific structure and the functional groups it contains.科学的研究の応用
Anticancer Activity
Thiophene derivatives have been studied for their potential as anticancer agents. The structural complexity of “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” allows for interactions with various biological targets. Research indicates that certain thiophene derivatives can inhibit the growth of cancer cells by interfering with cell division and proliferation .
Antimicrobial Properties
The antimicrobial activity of thiophene compounds is another significant area of research. These compounds have shown effectiveness against a range of bacterial and fungal species, which is crucial in the fight against antibiotic-resistant strains. The ability to disrupt microbial cell walls or interfere with essential enzymes makes them promising candidates for new antimicrobial drugs .
Anti-inflammatory Uses
Thiophene derivatives are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory process .
Antioxidant Effects
Oxidative stress is a factor in many diseases, and thiophene derivatives can act as antioxidants to neutralize free radicals. The antioxidant properties of these compounds can be harnessed to protect cells from damage, which is beneficial in preventing aging and degenerative diseases .
Anticorrosion Applications
In the field of material science, thiophene derivatives have been used as anticorrosion agents. They can form protective layers on metals, preventing oxidation and corrosion. This application is particularly valuable in industries where metal longevity is critical .
Organic Semiconductor Development
Thiophene-based molecules play a prominent role in the development of organic semiconductors. Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The advancement of these materials could lead to more efficient and flexible electronic devices .
作用機序
The mechanism of action of “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” would depend on its specific structure and the biological system in which it is used. Thiophene derivatives have been shown to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” and similar compounds could be the subject of future research in this field.
特性
IUPAC Name |
methyl 3-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S4/c1-20-15(17)14-13(5-9-23-14)24(18,19)16-6-4-12(22-10-7-16)11-3-2-8-21-11/h2-3,5,8-9,12H,4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNJNWWPSZDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

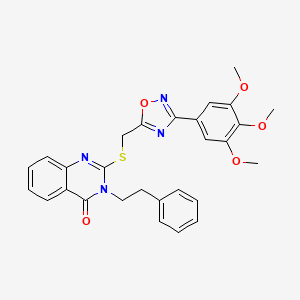

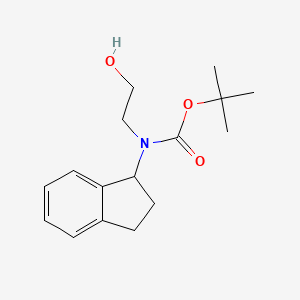
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)
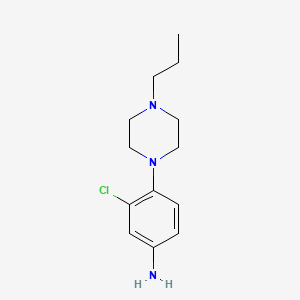
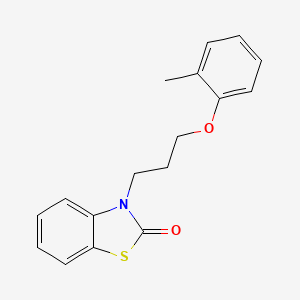

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2887548.png)
![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)
